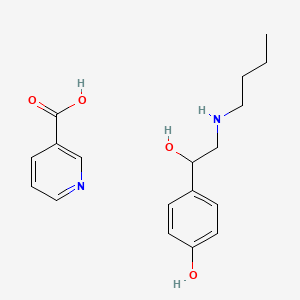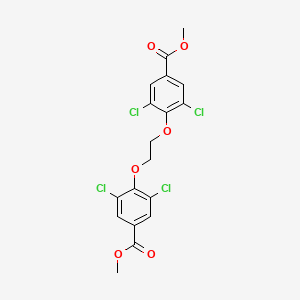
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes long alkyl chains and a glutamate moiety, making it an interesting subject for research in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate typically involves multiple steps. One common method includes the esterification of L-glutamic acid with 1-oxododecyl chloride, followed by the reaction with 2-(octadecyloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane proteins and lipid bilayers.
Industry: It is used in the formulation of cosmetics and personal care products as a skin conditioning agent.
作用機序
The mechanism of action of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by hydrophobic forces between the alkyl chains and the lipid tails .
類似化合物との比較
Similar Compounds
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate: shares similarities with other long-chain alkyl esters and glutamate derivatives.
N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: Another compound with similar structural features and applications in flotation processes.
Uniqueness
What sets this compound apart is its specific combination of long alkyl chains and a glutamate moiety, which provides unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
特性
CAS番号 |
94291-90-4 |
|---|---|
分子式 |
C57H111NO7 |
分子量 |
922.5 g/mol |
IUPAC名 |
bis(2-octadecoxyethyl) (2S)-2-(dodecanoylamino)pentanedioate |
InChI |
InChI=1S/C57H111NO7/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-62-50-52-64-56(60)47-46-54(58-55(59)45-42-39-36-33-18-15-12-9-6-3)57(61)65-53-51-63-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3,(H,58,59)/t54-/m0/s1 |
InChIキー |
FIOKKCLOOBYBKU-XSMLMOGHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CC[C@@H](C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCC(C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















